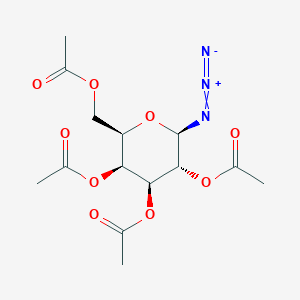

1-Azido-1-deoxy-beta-D-galactopyranoside tetraacetate

Description

1-Azido-1-deoxy-beta-D-galactopyranoside tetraacetate (CAS: 3006-60-8; molecular formula: C₁₆H₂₃NO₁₀; molecular weight: 389.355 g/mol) is a chemically modified galactose derivative with critical applications in glycobiology and synthetic chemistry . The compound features a β-D-galactopyranose backbone where the 1-hydroxyl group is replaced by an azido (-N₃) moiety, while the remaining hydroxyl groups (positions 2, 3, 4, and 6) are acetylated. This structure enhances stability and facilitates selective reactivity, particularly in click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) for bioconjugation or glycopolymer synthesis . Its tetraacetylated form improves solubility in organic solvents, making it a versatile intermediate in glycosylation reactions and the synthesis of bioactive glycoconjugates .

Propriétés

IUPAC Name |

[(2R,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-azidooxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O9/c1-6(18)22-5-10-11(23-7(2)19)12(24-8(3)20)13(25-9(4)21)14(26-10)16-17-15/h10-14H,5H2,1-4H3/t10-,11+,12+,13-,14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHNYHKRWHCWHAJ-MBJXGIAVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)N=[N+]=[N-])OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)N=[N+]=[N-])OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901240175 | |

| Record name | β-D-Galactopyranosyl azide, 2,3,4,6-tetraacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901240175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

373.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13992-26-2 | |

| Record name | β-D-Galactopyranosyl azide, 2,3,4,6-tetraacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13992-26-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | β-D-Galactopyranosyl azide, 2,3,4,6-tetraacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901240175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 1-Azido-1-deoxy-beta-D-galactopyranoside tetraacetate typically involves the following steps:

Starting Material: The synthesis begins with beta-D-galactopyranose.

Acetylation: The hydroxyl groups of beta-D-galactopyranose are acetylated using acetic anhydride in the presence of a catalyst such as pyridine to form tetraacetate.

Industrial Production Methods: While specific industrial production methods are not widely documented, the process generally follows the laboratory synthesis route with optimizations for scale, yield, and purity. Industrial methods may involve continuous flow reactors and automated systems to ensure consistent production quality .

Analyse Des Réactions Chimiques

Types of Reactions: 1-Azido-1-deoxy-beta-D-galactopyranoside tetraacetate undergoes several types of chemical reactions:

Click Chemistry: This compound is highly suitable for click chemistry reactions, particularly azide-alkyne cycloaddition.

Substitution Reactions: The azido group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Click Chemistry: Copper(I) catalysts are commonly used in azide-alkyne cycloaddition reactions.

Substitution Reactions: Various nucleophiles can be used to replace the azido group, often requiring mild to moderate reaction conditions.

Major Products:

Click Chemistry: The major product is a triazole derivative.

Substitution Reactions: Depending on the nucleophile used, the products can vary widely, including amines, amides, and other functionalized derivatives.

Applications De Recherche Scientifique

Synthesis Overview

The synthesis of 1-Azido-1-deoxy-beta-D-galactopyranoside tetraacetate typically involves:

- Starting Material : Beta-D-galactopyranose.

- Acetylation : Hydroxyl groups are acetylated using acetic anhydride.

- Azidation : The anomeric hydroxyl group is converted to an azido group using sodium azide.

These steps yield a compound that is highly soluble and stable, making it suitable for various laboratory applications .

Click Chemistry

One of the most prominent applications of this compound is in click chemistry , specifically through the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction allows for the efficient formation of triazole linkages between the azide and alkyne moieties, facilitating the synthesis of complex molecular architectures .

Key Features:

- High specificity and efficiency : The click reaction is highly selective, allowing for the formation of stable products under mild conditions.

- Versatility : It can be utilized to attach various functional groups or biomolecules to surfaces or other macromolecules.

Biochemical Labeling

Due to its bioorthogonal nature, 1-Az-GalNAc-tetraacetate serves as an effective tool for labeling biomolecules. Researchers can conjugate this compound with fluorescent dyes or other probes to track biological processes involving galactose recognition .

Applications:

- Studying glycoproteins and glycolipids : It aids in understanding cell signaling pathways and interactions involving carbohydrates.

- Cellular imaging : The compound can be used in live-cell imaging studies to visualize cellular processes.

Glycosylation Reactions

This compound acts as a versatile building block in glycosylation reactions, contributing to the synthesis of various glycosides and oligosaccharides. Its azido group allows for further modifications, enabling researchers to create tailored carbohydrate structures .

Case Studies:

- Synthesis of glycoproteins : Researchers have employed 1-Az-GalNAc-tetraacetate in the synthesis of glycoproteins, which are crucial for numerous biological functions.

- Development of carbohydrate-based therapeutics : The compound has been explored as a precursor for developing new therapeutic agents targeting specific carbohydrate-binding proteins .

Industrial Applications

In industrial settings, this compound is utilized in producing specialized polymers and materials. Its ability to participate in click reactions makes it valuable for creating functionalized materials with specific properties .

Mécanisme D'action

The mechanism of action of 1-Azido-1-deoxy-beta-D-galactopyranoside tetraacetate primarily involves its reactivity in click chemistry. The azido group participates in azide-alkyne cycloaddition, forming stable triazole rings. This reaction is highly specific and efficient, making it valuable for bioconjugation and molecular assembly .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural and functional attributes of 1-azido-1-deoxy-beta-D-galactopyranoside tetraacetate with analogous compounds:

Research Findings

- Synthetic Challenges : Lead tetraacetate (used in spiroannulation of similar compounds) and phenyliodine bis(trifluoroacetate) (PIFA) are common oxidants in azido sugar synthesis, but yields vary with solvent and temperature .

- Deprotection Strategies: O-Deacetylation of tetraacetates (e.g., using methanolic sodium methoxide) generates free hydroxyls for downstream glycosidic bond formation, as seen in disaccharide synthesis .

- Biological Activity : Unlike 2-acetamido derivatives (anti-inflammatory via TLR4 inhibition), the azido derivative’s utility lies in its modularity for bioconjugation rather than direct bioactivity .

Activité Biologique

1-Azido-1-deoxy-beta-D-galactopyranoside tetraacetate (commonly referred to as 1-Az-GalNAc tetraacetate) is a derivative of galactose characterized by the presence of an azido group (-N3) and four acetyl protecting groups. This compound has garnered attention in biochemical research, particularly for its applications in glycosylation reactions and bioconjugation processes. Its unique structural features enable it to participate in various chemical transformations, making it a valuable tool in the study of carbohydrate biology.

- Empirical Formula : C14H19N3O9

- Molecular Weight : 373.32 g/mol

The azido group allows for specific reactivity, particularly in "click chemistry," where it can form stable triazole linkages with alkynes, facilitating the synthesis of complex glycoconjugates.

Biological Applications

This compound is primarily utilized in research settings for the following purposes:

- Glycoprotein Synthesis : It serves as a building block for the synthesis of glycoproteins and other glycoconjugates, which are crucial for studying glycan-protein interactions.

- Lectin Binding Studies : This compound is involved in interaction studies with lectins, proteins that specifically bind carbohydrates. Its ability to mimic natural sugars makes it an effective probe for understanding carbohydrate recognition processes.

While 1-Az-GalNAc tetraacetate does not exhibit a specific biological mechanism of action on its own, it plays a significant role in facilitating biochemical reactions through its azido group. This functionality allows researchers to create customized molecular probes that can target specific biological processes related to galactose recognition.

Case Study 1: Glycan Arrays and Multivalency

A systematic study demonstrated the use of metal complexes as scaffolds for forming glycan arrays using 1-Az-GalNAc tetraacetate. The study explored how multivalency enhances binding strength with lectins, comparing galactose-substituted complexes with glucose analogs. The results indicated that multivalent glycan probes exhibited increased binding affinity due to cooperative interactions among multiple binding sites on lectins .

Case Study 2: Click Chemistry Applications

In another research project, 1-Az-GalNAc tetraacetate was utilized in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. This approach successfully linked two acetyl-protected glycan units to a central bipyridyl unit via triazole spacers, achieving yields around 70%. Such methodologies underscore the versatility of this compound in synthesizing complex carbohydrate structures .

Comparative Analysis

The following table compares this compound with structurally similar compounds:

| Compound Name | Structural Characteristics | Unique Features |

|---|---|---|

| 1-Azido-2-deoxy-alpha-D-glucopyranoside | Azido group on glucopyranose | Different anomeric configuration (alpha vs beta) |

| 2-Azido-2-deoxy-beta-D-glucose | Azido group on glucose | Focused on glucose metabolism studies |

| 4-Azido-4-deoxy-beta-D-galactopyranoside | Azido group at the 4-position of galactose | Different reactivity patterns |

Q & A

Q. Why do some studies report conflicting bioactivity results for azido-sugar derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.